1-Bromocyclohept-1-ene
CAS No.: 18317-64-1
Cat. No.: VC21038130
Molecular Formula: C7H11Br
Molecular Weight: 175.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18317-64-1 |
|---|---|
| Molecular Formula | C7H11Br |
| Molecular Weight | 175.07 g/mol |
| IUPAC Name | 1-bromocycloheptene |
| Standard InChI | InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
| Standard InChI Key | VYAZDEWSYBZNPG-UHFFFAOYSA-N |
| SMILES | C1CCC=C(CC1)Br |
| Canonical SMILES | C1CCC=C(CC1)Br |
Introduction
Fundamental Properties and Identification
Molecular Identity and Classification
1-Bromocyclohept-1-ene belongs to the class of halogenated cycloalkenes, specifically brominated derivatives of cycloheptene. The compound is characterized by a seven-membered carbon ring containing one double bond, with a bromine atom attached to the first carbon of that double bond. Its molecular formula is C7H11Br, representing seven carbon atoms, eleven hydrogen atoms, and one bromine atom. The structure incorporates both cyclic and unsaturated features, which contribute to its distinctive chemical behavior and reactivity.
The compound is registered with the Chemical Abstracts Service (CAS) under the number 18317-64-1, providing a unique identifier for database searches and regulatory documentation. Additionally, in chemical informatics, the compound is identified through several standardized notations, including its IUPAC name (1-bromocycloheptene), InChI key (VYAZDEWSYBZNPG-UHFFFAOYSA-N), and canonical SMILES representation (C1CCC=C(CC1)Br).
Physical and Chemical Properties
1-Bromocyclohept-1-ene has a molecular weight of 175.07 g/mol, which influences its physical behavior in various chemical environments. While comprehensive data on its physical properties is somewhat limited in the available literature, its structure suggests certain characteristics typical of brominated cycloalkenes.
The presence of the bromine atom creates an electron-withdrawing effect on the double bond, influencing the electron density distribution throughout the molecule. This electronic configuration contributes significantly to the compound's reactivity patterns, particularly in electrophilic and nucleophilic reactions. The seven-membered ring structure introduces specific conformational features that distinguish it from its six-membered and eight-membered analogs.
Table 1: Key Properties of 1-Bromocyclohept-1-ene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H11Br | |
| Molecular Weight | 175.07 g/mol | |
| CAS Number | 18317-64-1 | |
| IUPAC Name | 1-bromocycloheptene | |
| InChI | InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 | |
| InChI Key | VYAZDEWSYBZNPG-UHFFFAOYSA-N | |
| Canonical SMILES | C1CCC=C(CC1)Br | |
| DSSTOX Substance ID | DTXSID50340504 |
Synthesis and Preparation
Synthetic Approaches
The synthesis of 1-Bromocyclohept-1-ene typically involves bromination reactions of cycloheptene under controlled conditions. The primary synthetic route employs electrophilic addition mechanisms, where bromine (Br₂) is added to cycloheptene in appropriate solvents such as carbon tetrachloride (CCl₄). This reaction pathway involves the initial formation of a bromonium ion intermediate followed by subsequent rearrangements to yield the desired 1-bromocyclohept-1-ene product.
For laboratory-scale synthesis, the bromination reaction must be carefully controlled to favor the formation of the desired mono-brominated product over potential di-brominated derivatives. Factors such as temperature, solvent choice, and the presence of catalysts or inhibitors can significantly influence the reaction outcome and product distribution.
Chemical Reactivity
Reaction Profiles
1-Bromocyclohept-1-ene demonstrates diverse reactivity patterns characteristic of halogenated alkenes. The compound can participate in several reaction types, each offering pathways to different derivative compounds:
Substitution Reactions
The bromine atom in 1-Bromocyclohept-1-ene can undergo nucleophilic substitution reactions with various nucleophiles. When exposed to nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻), the bromine can be displaced, leading to the formation of hydroxylated, alkoxylated, or aminated derivatives, respectively. These substitution reactions typically proceed through SN2 or SN2' mechanisms, depending on the specific nucleophile and reaction conditions.
Elimination Reactions
Under basic conditions, 1-Bromocyclohept-1-ene can undergo elimination reactions, primarily resulting in the formation of cycloheptene. These reactions typically involve the removal of HBr from the molecule, regenerating or relocating the double bond within the seven-membered ring. The regioselectivity and stereoselectivity of these elimination reactions depend on the base strength, solvent properties, and reaction temperature.
Addition Reactions
The double bond in 1-Bromocyclohept-1-ene remains reactive toward electrophilic addition reactions. The compound can react with hydrogen halides (HX) or halogens (X₂) to form di-substituted derivatives. These additions typically follow Markovnikov's rule, with the electrophile attacking the less substituted carbon of the double bond.
Reaction Mechanisms
The reactivity of 1-Bromocyclohept-1-ene is predominantly governed by its electrophilic nature due to the electron-withdrawing effect of the bromine atom. In nucleophilic substitution reactions, the compound acts as an electrophile, with nucleophiles attacking the carbon-bromine bond. The reaction mechanism typically involves the formation of transition states or intermediates, with the specific pathway dependent on the nucleophile strength, steric factors, and solvent properties.
The seven-membered ring structure introduces unique conformational aspects that can influence reaction outcomes. Compared to smaller or larger ring homologs, the cycloheptene framework exhibits distinct ring strain characteristics that may affect reaction rates and selectivity patterns in various transformations.
Research Applications
Role in Organic Synthesis
1-Bromocyclohept-1-ene serves as a valuable building block in organic synthesis due to its functional versatility. The compound functions as an intermediate in the preparation of various organic molecules, providing pathways to more complex structures through its reactive bromine and double bond functionalities. Synthetic chemists utilize this compound to introduce seven-membered ring structures into target molecules, particularly when specific stereochemical configurations are required.
The compound's utility extends to multi-step synthesis protocols where selective transformations of the bromine functionality or the double bond enable access to diverse molecular architectures. In particular, its participation in coupling reactions, such as palladium-catalyzed cross-coupling protocols, makes it relevant in the construction of carbon-carbon bonds.
Applications in Medicinal Chemistry
In medicinal chemistry, 1-Bromocyclohept-1-ene has potential applications as a precursor for pharmaceutical development. The seven-membered carbocyclic structure appears in various bioactive compounds, and 1-Bromocyclohept-1-ene provides a reactive intermediate for introducing this structural motif. Medicinal chemists may employ this compound to explore structure-activity relationships in drug candidate molecules, particularly those requiring medium-sized ring systems.
Table 2: Research Applications of 1-Bromocyclohept-1-ene
| Application Area | Specific Uses | Key Features |
|---|---|---|
| Organic Synthesis | Intermediate for complex structures | Reactive bromine and double bond functionalities |
| Medicinal Chemistry | Precursor for pharmaceutical agents | Seven-membered ring structure relevant to bioactive compounds |
| Material Science | Polymer synthesis and modification | Incorporation into specialized materials |
| Chemical Biology | Study of enzyme mechanisms | Tool for investigating biochemical pathways |
Comparative Analysis with Structural Analogs
Structure-Activity Relationships
The ring size in brominated cycloalkenes significantly influences their chemical behavior and potential applications. The seven-membered ring in 1-Bromocyclohept-1-ene occupies an intermediate position between the more common six-membered ring (1-Bromocyclohex-1-ene) and the expanded eight-membered ring (1-Bromocyclooct-1-ene). This positioning confers a unique balance of properties:
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Ring strain: Medium-sized rings like cycloheptene derivatives exhibit distinctive conformational strain that affects reactivity profiles.
-
Stereoelectronic effects: The arrangement of electrons in the seven-membered ring creates specific stereoelectronic interactions that can direct reaction pathways.
-
Conformational flexibility: Compared to smaller rings, the seven-membered structure offers increased conformational freedom while retaining certain constraints compared to larger rings.
These structural features contribute to the compound's distinct chemical behavior and potential utility in diverse applications, particularly where specific ring sizes are required for target compounds.
Table 3: Comparison of 1-Bromocyclohept-1-ene with Structural Analogs
Relevance to Enantioselective Chemistry
Research involving related brominated cycloalkenes has demonstrated their utility in enantioselective chemistry. For example, compounds structurally related to 1-Bromocyclohept-1-ene, such as (R)-1-(2-bromocycloalkenyl)-3-buten-1-ol derivatives, have been obtained through enantioselective hydrolysis using Candida parapsilosis ATCC 7330 . While this research specifically focused on the six-membered ring analog (1-bromocyclohex-1-en-1-yl derivatives), the methodology potentially offers insights applicable to seven-membered ring systems.
Analytical Considerations
Identification Methods
The analytical identification of 1-Bromocyclohept-1-ene typically employs various spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides critical structural information about the compound, enabling confirmation of the double bond position and bromine attachment. Infrared (IR) spectroscopy can identify characteristic functional group absorptions, while mass spectrometry offers molecular weight confirmation and fragmentation pattern analysis for structural verification.
The compound's unique identifiers, including its InChI and SMILES representations, facilitate database searches and computational analysis. These standardized notations encode structural information in formats readable by chemical database systems and computational chemistry software.
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